

Application Notes and Protocols: Synthesis and Purification of Aurantiamide Acetate

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Compound of Interest

Compound Name: Aurantiamide Acetate

Cat. No.: B1665788

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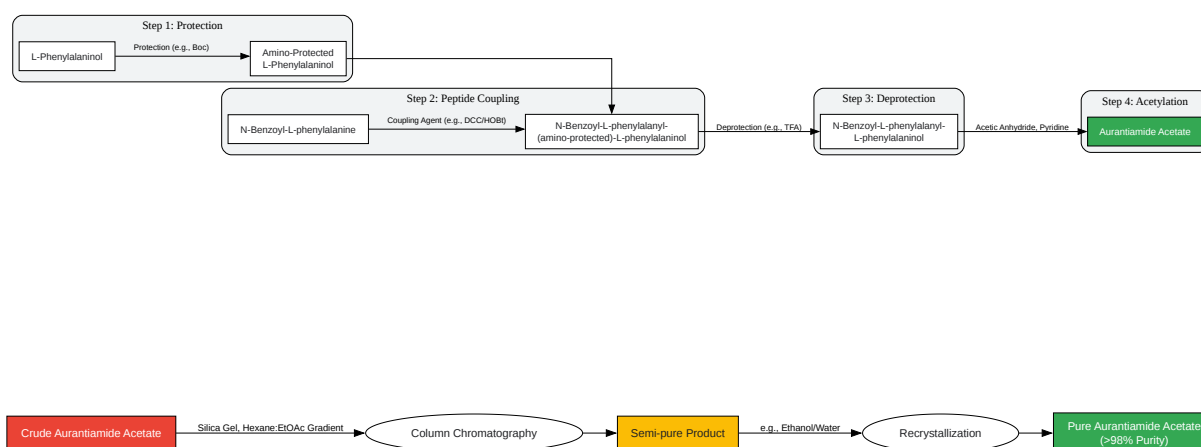
These application notes provide detailed protocols for the chemical synthesis and purification of **Aurantiamide Acetate**, a dipeptide derivative with known anti-inflammatory and other biological activities. The following sections outline a plausible synthetic route and purification strategies to obtain high-purity **Aurantiamide Acetate** for research and development purposes.

Synthesis of Aurantiamide Acetate

Aurantiamide Acetate, chemically known as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate, can be synthesized through a multi-step process involving peptide coupling and subsequent acetylation. The overall synthetic strategy is based on established methods for peptide synthesis.

Synthetic Scheme

A plausible synthetic route starts from L-phenylalaninol, which is first protected at its amino group. The protected amino alcohol is then coupled with N-benzoyl-L-phenylalanine. Finally, the hydroxyl group is acetylated to yield **Aurantiamide Acetate**.



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